Bis-Tos-PEG7

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O12S2/c1-25-3-7-27(8-4-25)41(29,30)39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-42(31,32)28-9-5-26(2)6-10-28/h3-10H,11-24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNONDOAUSICGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406639 |

Source

|

| Record name | ST50759435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69502-27-8 |

Source

|

| Record name | ST50759435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-Tos-PEG7 and its Function in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[2][3]

Bis-Tos-PEG7: A Bifunctional Linker for PROTAC Synthesis

This compound, also known as heptaethylene glycol di(p-toluenesulfonate), is a polyethylene glycol (PEG)-based bifunctional linker used in the synthesis of PROTACs. Its structure consists of a seven-unit PEG chain with tosylate (Tos) groups at both ends.

Chemical Structure:

The tosyl group is an excellent leaving group, making this compound highly suitable for nucleophilic substitution reactions. This allows for the sequential or one-pot attachment of a POI-targeting ligand and an E3 ligase-recruiting ligand, each bearing a nucleophilic functional group (e.g., amine, thiol, or hydroxyl).

Physicochemical Properties of this compound

The incorporation of a PEG7 linker imparts specific physicochemical properties to the resulting PROTAC molecule.

| Property | Description | Impact on PROTACs |

| Molecular Formula | C28H42O12S2 | Contributes to the overall molecular weight of the PROTAC. |

| Molecular Weight | 634.75 g/mol | A key parameter influencing cell permeability and oral bioavailability.[4] |

| Flexibility | The ethylene glycol units allow for significant conformational flexibility. | Enables the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex.[3] |

| Hydrophilicity | The ether oxygens in the PEG chain increase water solubility. | Can improve the solubility of often lipophilic PROTACs, which can enhance cell permeability and bioavailability.[3] |

The Function of the PEG7 Linker in PROTACs

The PEG7 linker in a PROTAC serves multiple crucial functions that extend beyond simply connecting the two ligands.

Modulation of Physicochemical Properties

The hydrophilic nature of the PEG7 chain can significantly enhance the aqueous solubility of the PROTAC molecule. This is a critical advantage, as many POI and E3 ligase ligands are hydrophobic, and the resulting large PROTAC molecule may otherwise have poor solubility, limiting its therapeutic potential.[3] Improved solubility can lead to better absorption and distribution in vivo.[4]

Influence on Ternary Complex Formation

The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex.[5] A linker that is too short may cause steric hindrance between the POI and the E3 ligase, preventing their association. Conversely, a linker that is too long might lead to an unstable or unproductive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. The PEG7 linker provides a specific length and a high degree of flexibility, allowing the PROTAC to orient the POI and E3 ligase in a manner conducive to efficient ubiquitination.

Impact on Cell Permeability and Pharmacokinetics

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow the PROTAC to adopt a more compact conformation that shields its polar surface area, thereby facilitating cell entry. The pharmacokinetic profile of a PROTAC is also influenced by the linker, with PEGylation generally leading to altered distribution and metabolism.[4][6]

Quantitative Analysis of PEG Linker Performance in PROTACs

Table 1: Illustrative Performance of a Hypothetical PROTAC with Varying PEG Linker Lengths

| Linker | DC50 (nM) | Dmax (%) | Ternary Complex Stability (Arbitrary Units) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |

| PEG3 | 150 | 75 | 50 | 1.5 |

| PEG5 | 50 | 90 | 85 | 2.0 |

| PEG7 | 25 | 95 | 100 | 2.2 |

| PEG9 | 75 | 85 | 70 | 1.8 |

| PEG11 | 200 | 60 | 40 | 1.2 |

Disclaimer: This data is illustrative and intended to show general trends. Actual values are highly dependent on the specific POI, E3 ligase, and cell line.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC using this compound.

Step 1: Synthesis of the POI-Linker Intermediate

-

Dissolve the POI ligand (containing a primary amine) and a slight excess of this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction and purify the mono-substituted POI-Tos-PEG7 intermediate using column chromatography or preparative HPLC.

Step 2: Synthesis of the Final PROTAC

-

Dissolve the purified POI-Tos-PEG7 intermediate and a slight excess of the E3 ligase ligand (containing a primary amine) in an aprotic solvent.

-

Add a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor by LC-MS.

-

Once the reaction is complete, purify the final PROTAC using preparative HPLC.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[7]

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples.

-

Denature the proteins by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]

-

Biophysical Assay for Ternary Complex Formation (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to assess the formation of the ternary complex.[8]

-

Reagents:

-

Fluorescently labeled ligand for either the POI or the E3 ligase.

-

Purified POI and E3 ligase proteins.

-

PROTAC of interest.

-

-

Procedure:

-

In a microplate, add a constant concentration of the fluorescently labeled ligand and the corresponding protein (e.g., fluorescently labeled POI ligand and purified POI).

-

Add increasing concentrations of the PROTAC to the wells.

-

Add a constant, saturating concentration of the second protein (E3 ligase).

-

Incubate to allow binding to reach equilibrium.

-

-

Measurement and Analysis:

Visualizations

Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

Caption: A typical workflow for the synthesis of a PROTAC.

Experimental Workflow: Biological Evaluation

Caption: A typical workflow for the biological evaluation of PROTACs.

References

- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis-Tos-PEG7: A Versatile Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of therapeutic development, the emergence of targeted protein degradation (TPD) has opened new avenues for addressing diseases driven by aberrant protein function. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of a PROTAC's architecture is the linker, a chemical bridge that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader. This technical guide provides a comprehensive overview of Bis-Tos-PEG7, a polyethylene glycol (PEG)-based bifunctional linker increasingly utilized in the synthesis of PROTACs.

This compound, also known as Heptaethylene glycol di(p-toluenesulfonate), is a flexible and hydrophilic linker that offers several advantages in PROTAC design. The heptaethylene glycol chain enhances aqueous solubility, a common challenge with large, often hydrophobic PROTAC molecules.[1] Furthermore, the terminal tosyl groups are excellent leaving groups for nucleophilic substitution reactions, facilitating the covalent attachment of the E3 ligase and target protein ligands.[]

This document will delve into the chemical structure and properties of this compound, provide detailed experimental protocols for its synthesis and application, and illustrate its role in the broader context of PROTAC-mediated protein degradation.

Chemical Structure and Properties

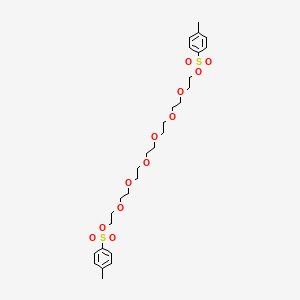

This compound is characterized by a central chain of seven ethylene glycol units, flanked by a p-toluenesulfonate (tosyl) group at each terminus.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound (Heptaethylene glycol di(p-toluenesulfonate)).

Caption: The chemical structure of this compound (Heptaethylene glycol di(p-toluenesulfonate)).

The key physicochemical properties of this compound are summarized in the table below. This data is essential for researchers in designing and executing synthetic strategies and for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C28H42O12S2 | [] |

| Molecular Weight | 634.76 g/mol | [] |

| CAS Number | 69502-27-8 | [] |

| Appearance | Varies (often a colorless to pale yellow oil or liquid) | |

| Boiling Point | 712.9 ± 60.0 °C at 760 mmHg | [] |

| Density | 1.2 ± 0.1 g/cm³ | [] |

| Melting Point | Not available | |

| Solubility | The hydrophilic PEG chain increases solubility in aqueous media. Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1] |

Experimental Protocols

Synthesis of this compound (Heptaethylene Glycol Di(p-toluenesulfonate))

This protocol describes a general method for the tosylation of a polyethylene glycol, adapted for the synthesis of this compound from heptaethylene glycol.

Materials:

-

Heptaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptaethylene glycol in a suitable solvent such as DCM or THF. Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Tosyl Chloride: Add a base, such as pyridine or triethylamine (typically 2-3 equivalents per hydroxyl group), to the solution. Slowly add p-toluenesulfonyl chloride (approximately 1.2-1.5 equivalents per hydroxyl group) portion-wise, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl (if pyridine was used), saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[3][4]

General Protocol for the Synthesis of a PROTAC using this compound

This protocol outlines a general two-step nucleophilic substitution approach for conjugating a target protein ligand and an E3 ligase ligand to this compound.

Materials:

-

This compound

-

Target Protein Ligand with a nucleophilic handle (e.g., a primary amine or thiol)

-

E3 Ligase Ligand with a nucleophilic handle (e.g., a primary amine or thiol)

-

A suitable base (e.g., potassium carbonate or diisopropylethylamine - DIPEA)

-

A suitable solvent (e.g., Dimethylformamide - DMF or Acetonitrile)

Procedure:

-

First Nucleophilic Substitution:

-

Dissolve the target protein ligand and a slight excess of a base in an appropriate solvent.

-

Add this compound (1 equivalent) to the solution and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by LC-MS to confirm the formation of the mono-substituted intermediate.

-

Once the starting material is consumed, purify the intermediate, for example, by preparative HPLC.

-

-

Second Nucleophilic Substitution:

-

Dissolve the purified mono-substituted intermediate and the E3 ligase ligand in a suitable solvent with a base.

-

Stir the reaction, monitoring its progress by LC-MS.

-

Upon completion, purify the final PROTAC product using preparative HPLC.

-

Signaling Pathways and Experimental Workflows

The primary function of a PROTAC is to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This process hijacks the cell's ubiquitin-proteasome system (UPS).

General Mechanism of PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC molecule.

Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Example Workflow: Targeting BRD4 with a PEG-Linked PROTAC

BRD4 is a transcriptional coactivator, and its degradation leads to the downregulation of oncogenes like c-MYC.[5]

References

The Core Mechanism of Bis-Tos-PEG7 as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[2] Among the various types of linkers, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a detailed technical overview of the mechanism of action of Bis-Tos-PEG7, a bifunctional PEG-based linker, in the context of PROTACs.

Chemical Properties and Role of this compound

This compound is a heptaethylene glycol linker functionalized with a tosyl group at each terminus. The tosyl group is an excellent leaving group, making this linker particularly well-suited for chemical synthesis of PROTACs through nucleophilic substitution reactions with amine or hydroxyl groups on the respective ligands for the POI and an E3 ligase.[3]

The core functions of the this compound linker in a PROTAC are multifaceted:

-

Spatial Orientation: The seven-unit PEG chain provides a specific length and flexibility to correctly orient the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex.[4] The optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.[5]

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[6] This improved solubility can positively impact the pharmacokinetic properties of the PROTAC.

-

Ternary Complex Stability: The flexibility of the PEG linker allows for conformational adjustments that can help to optimize the protein-protein interactions within the ternary complex, thereby enhancing its stability and promoting efficient ubiquitination.

Mechanism of Action: From Ternary Complex Formation to Protein Degradation

The primary mechanism of action of a PROTAC utilizing a this compound linker follows the canonical pathway of targeted protein degradation. This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC, featuring the this compound linker, simultaneously binds to a POI and an E3 ubiquitin ligase (e.g., VHL or Cereblon) within the cell, forming a ternary complex.[7]

-

Ubiquitination: The formation of the ternary complex brings the E3 ligase in close proximity to the POI. The E3 ligase then facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin monomers are recycled. The PROTAC molecule is then released and can catalyze the degradation of another POI molecule.

Caption: General mechanism of action of a PROTAC with a this compound linker.

Quantitative Data Analysis

| PROTAC | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ARV-825 | CRBN | PEG/Alkyl | <1 | >95 | LNCaP | F5 |

| MZ1 | VHL | 3-unit PEG | 19 | ~90 | HeLa | [4] |

| AT1 | VHL | 5-unit PEG | 8.2 | >95 | MOLM-13 | F5 |

This table presents data for PROTACs with similar PEG linkers to illustrate the impact of linker length on degradation efficacy. The data is not specific to this compound.

Experimental Protocols

Synthesis of a PROTAC using this compound Linker (Representative Protocol)

This protocol describes a representative synthesis of a PROTAC molecule by sequentially attaching a warhead (for the POI) and an E3 ligase ligand to the this compound linker via nucleophilic substitution.

Materials:

-

This compound

-

Warhead with a nucleophilic handle (e.g., a primary amine or phenol)

-

E3 ligase ligand with a nucleophilic handle (e.g., a primary amine or phenol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

-

Inert atmosphere (Nitrogen or Argon)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Monofunctionalization of the Linker:

-

Dissolve this compound (1.2 equivalents) and the warhead (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add Cs2CO3 (2 equivalents) and stir the reaction at 60-80 °C.

-

Monitor the reaction progress by LC-MS until the formation of the mono-substituted product is maximized.

-

Purify the mono-tosylated-PEG7-warhead intermediate by reverse-phase HPLC.

-

-

Attachment of the E3 Ligase Ligand:

-

Dissolve the purified mono-tosylated-PEG7-warhead (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

-

Add Cs2CO3 (2 equivalents) and stir the reaction at 60-80 °C.

-

Monitor the reaction by LC-MS until the desired PROTAC molecule is formed.

-

Purify the final PROTAC product by reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and 1H and 13C NMR.

-

Caption: Representative workflow for the synthesis of a PROTAC using this compound.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[8]

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate and capture the signal.

-

Quantify band intensities and normalize the POI signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

Signaling Pathway Modulation: A Case Study with a BRD4-Targeting PROTAC

Degradation of a specific POI by a PROTAC will lead to the modulation of downstream signaling pathways in which the POI is involved. As a representative example, the degradation of BRD4, a member of the BET family of proteins, by a PROTAC has profound effects on cancer cell signaling.[9]

BRD4 is a key transcriptional regulator that is often overexpressed in various cancers. It plays a critical role in the expression of several oncogenes, most notably c-MYC.[9] The degradation of BRD4 by a PROTAC leads to:

-

Downregulation of c-MYC: BRD4 is required for the transcriptional elongation of the c-MYC gene. Its degradation leads to a rapid and sustained decrease in c-MYC mRNA and protein levels.[10]

-

Cell Cycle Arrest: c-MYC is a critical regulator of the cell cycle. Its downregulation leads to cell cycle arrest, typically at the G1 phase.[11]

-

Induction of Apoptosis: The loss of BRD4 and c-MYC can induce apoptosis (programmed cell death) in cancer cells.[11]

Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of PROTACs. Its chemical properties allow for straightforward incorporation into heterobifunctional molecules, while its length and flexibility are critical for optimizing the formation of a productive ternary complex and subsequent degradation of the target protein. While specific data for PROTACs containing this exact linker are not widely published, the principles outlined in this guide, based on extensive research on similar PEG-based linkers, provide a strong framework for understanding its mechanism of action and for designing effective targeted protein degraders. The continued exploration of linkerology, including the systematic evaluation of linkers like this compound, will be crucial for advancing the field of targeted protein degradation and developing novel therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ashpublications.org [ashpublications.org]

- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[1] This enhancement in solubility is crucial for preventing compound precipitation in assays and improving oral absorption and overall pharmacokinetic profiles.[1][3] The use of PEG motifs allows for the tuning of a molecule's topological polar surface area (TPSA) and lipophilicity (cLogP), which are key determinants of its drug-like characteristics.[1][4]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

Optimizing Ternary Complex Formation

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity between the POI and the E3 ligase to enable efficient ubiquitin transfer.

-

Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[1]

-

Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity for efficient ubiquitin transfer is not achieved.[1] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[1]

The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[1]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |

| PROTAC A | PEG2 | 50 | >90 | 0.5 |

| PROTAC B | PEG3 | 25 | >95 | 0.8 |

| PROTAC C | PEG4 | 15 | >98 | 1.2 |

| PROTAC D | PEG6 | 40 | >90 | 0.9 |

| PROTAC E | PEG8 | 150 | 80 | 0.6 |

Data is illustrative and compiled from various sources in the literature.[1][4] DC50 and Dmax values are cell-line dependent.

Table 3: Effect of Linker Length on Degradation of TBK1

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | - |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

Data from a study on TBK1 degraders, highlighting the necessity of a minimum linker length.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

-

POI ligand with a reactive handle (e.g., carboxylic acid, amine, or alkyne)

-

E3 ligase ligand with a reactive handle (e.g., amine or azide)

-

Bifunctional PEG linker (e.g., H2N-PEGn-COOH or Azido-PEGn-COOH)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Copper catalyst (for click chemistry, e.g., CuSO4, sodium ascorbate)

-

Solvents (e.g., DMF, DMSO)

-

Purification system (e.g., HPLC)

Procedure:

-

Step 1: Coupling of the first ligand to the PEG linker.

-

Dissolve the POI ligand and the bifunctional PEG linker in an appropriate solvent (e.g., DMF).

-

Add the coupling reagents (e.g., HATU and DIPEA for an amide bond formation).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting ligand-linker intermediate by HPLC.

-

-

Step 2: Coupling of the second ligand.

-

Dissolve the purified ligand-linker intermediate and the E3 ligase ligand in an appropriate solvent.

-

If using click chemistry (azide-alkyne cycloaddition), add the copper catalyst and a reducing agent.

-

If forming an amide bond, use appropriate coupling reagents.

-

Stir the reaction until completion, monitoring by LC-MS.

-

-

Step 3: Purification and Characterization.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

-

Western Blot Analysis of Protein Degradation

This protocol is for quantifying the degradation of a target protein in cultured cells after treatment with a PROTAC.[5]

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the POI and the loading control.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[2]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.[6][7]

Materials:

-

Purified, labeled POI (e.g., with a donor fluorophore like terbium)

-

Purified, labeled E3 ligase (e.g., with an acceptor fluorophore like fluorescein or a fluorescent protein)

-

Serial dilution of the PROTAC compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup:

-

In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period to allow for complex formation.

-

-

Measurement:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50). A characteristic bell-shaped curve is often observed due to the hook effect.[8]

-

Visualizing Key Processes in PROTAC Design

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[1] The continued exploration of novel PEG linker architectures and a deeper understanding of their influence on PROTAC behavior will undoubtedly accelerate the development of this transformative therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nurixtx.com [nurixtx.com]

A Beginner's Guide to Bis-Tos-PEG7 in PROTAC Development: An In-depth Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional protein inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, making it a highly efficient process.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation. Among the various types of linkers, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4][5] This guide focuses on a specific PEG-based linker, Bis-Tos-PEG7, providing a comprehensive resource for researchers new to PROTAC development.

Core Concepts: The PROTAC Mechanism of Action

The mechanism of PROTAC-mediated protein degradation is a cyclical process that leverages the cell's own machinery for protein homeostasis.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Role of the Linker: A Focus on this compound

The linker is not merely a spacer but a critical component that dictates the PROTAC's overall efficacy. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex, as well as the PROTAC's solubility and cell permeability.[4]

This compound is a PEG-based linker with two tosyl groups, making it a valuable tool for PROTAC synthesis. The "PEG7" designation indicates a chain of seven ethylene glycol units.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₄₂O₁₂S₂ |

| Molecular Weight | 634.76 g/mol |

| CAS Number | 69502-27-8 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in water and oils |

The tosyl groups in this compound are good leaving groups, facilitating nucleophilic substitution reactions for the attachment of the POI and E3 ligase ligands. The PEG7 chain offers a balance of flexibility and length, which is crucial for optimizing the orientation of the two ligands to form a stable and productive ternary complex. Furthermore, the hydrophilic nature of the PEG chain can improve the solubility of the resulting PROTAC molecule.[1]

Quantitative Data for PROTACs Utilizing a PEG7 Linker

The optimal linker length is highly dependent on the specific POI and E3 ligase being targeted. Below is a summary of quantitative data from published studies on PROTACs that utilize a PEG7 linker.

| PROTAC Name/ID | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| dBET70 | BRD4 | CRBN | EGFP/mCherry reporter assay | ~5 | >90 |

| PTD10 | BTK | CRBN | Ramos | 0.5 | >95 |

| PTD10 | BTK | CRBN | JeKo-1 | 0.6 | >95 |

| PROTAC BTK Degrader-11 | BTK | Not Specified | Not Specified | 1.7 | Not Reported |

Note: Data is compiled from various sources and experimental conditions may differ.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using this compound.

PROTAC Synthesis: A Beginner's Step-by-Step Guide

This protocol outlines a general two-step synthesis of a PROTAC using this compound, involving the sequential attachment of the E3 ligase ligand and the POI ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Understanding the Tosyl Groups in Bis-Tos-PEG7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bis-Tos-PEG7, a bifunctional polyethylene glycol (PEG) linker. It details the pivotal role of the terminal tosyl groups in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers quantitative data on analogous reactions, detailed experimental protocols, and visual workflows to facilitate its application in research and development.

The Core Functionality: Tosyl Groups as Excellent Leaving Groups

This compound is a polyethylene glycol derivative with a chain of seven ethylene glycol units, flanked on both ends by a p-toluenesulfonyl (tosyl) group. The defining characteristic of this molecule lies in the chemical reactivity of these tosyl groups.

In organic chemistry, a tosylate is recognized as an excellent leaving group. This is because the tosylate anion is highly stabilized by resonance, making the displacement of the tosyl group by a nucleophile a thermodynamically favorable process. The hydroxyl groups of the parent PEG molecule are poor leaving groups, but their conversion to tosylates dramatically activates these terminal positions for nucleophilic substitution reactions. This activation is the cornerstone of this compound's utility as a linker.[1]

The bifunctional nature of this compound, with a tosyl group at each end, allows for the sequential or simultaneous attachment of two different molecules. This makes it an ideal component for constructing complex molecular architectures, such as PROTACs, which require the connection of a target protein ligand and an E3 ligase ligand.[2]

Data Presentation: Quantitative Insights into Tosylated PEG Reactions

Table 1: Synthesis and Functionalization of Tosylated/Mesylated PEGs

| Reaction Step | Starting Material | Reagent(s) | Product | End-Group Conversion (%) | Isolated Yield (%) | Reference |

| Amination | α,ω-dimesyl-PEG | Aqueous Ammonia | α,ω-diamino-PEG | >95 | Not specified | [3] |

| Azidation | α-tosyl-ω-hydroxyl-PEG | Sodium Azide | α-azide-ω-hydroxyl-PEG | >95 | 95 | [1] |

| Thiolation | α-tosyl-ω-hydroxyl-PEG | Sodium Hydrosulfide | α-thiol-ω-hydroxyl-PEG | >95 | 84 | [1] |

| Amination (via Azide) | α-azide-ω-hydroxyl-PEG | PPh₃, then water | α-amino-ω-hydroxyl-PEG | >95 | 95 | [1] |

| Amination (multi-step) | α,ω-dihydroxy-PEG | 1. Mesyl Chloride, 2. NaN₃, 3. Zn/NH₄Cl | α,ω-diamino-PEG | >95 | 74 (overall) | [2] |

Table 2: Peptide Conjugation Yields

| PEG Reagent | Peptide | Conjugation Chemistry | Conjugation Yield (%) | Reference |

| MMP-sensitive PEGDAAm | CGPQGIWGQGCR | Michael Addition | ~85 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound. These protocols are adapted from established procedures for similar tosylated PEG linkers.

Synthesis of a Diamino-PEG7 from this compound

This protocol describes a two-step synthesis of a diamino-PEG7 derivative from this compound via a diazide intermediate. This is a common strategy to avoid side reactions associated with direct amination.

Step 1: Synthesis of Diazido-PEG7

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN₃, 5 equivalents per tosyl group) to the solution.

-

Reaction: Stir the mixture at 80°C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with brine and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by precipitation from a solvent/anti-solvent system (e.g., dichloromethane/diethyl ether).

Step 2: Reduction of Diazido-PEG7 to Diamino-PEG7

-

Dissolution: Dissolve the Diazido-PEG7 from Step 1 (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Reducing Agent: Add triphenylphosphine (PPh₃, 1.5 equivalents per azide group) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum.

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting diamino-PEG7 by dialysis or size exclusion chromatography.

General Protocol for Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol outlines a general procedure for the reaction of this compound with a thiol-containing molecule, such as a cysteine-containing peptide or a small molecule thiol.

-

Dissolution: Dissolve the thiol-containing molecule (2.2 equivalents) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Preparation of this compound: Dissolve this compound (1 equivalent) in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).

-

Reaction: Add the this compound solution dropwise to the solution of the thiol-containing molecule with gentle stirring.

-

Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by HPLC or LC-MS.

-

Purification: Purify the resulting conjugate by size exclusion chromatography or dialysis to remove unreacted starting materials and byproducts.

Mandatory Visualizations

General Reaction Pathway for this compound

The following diagram illustrates the fundamental role of the tosyl groups as leaving groups in nucleophilic substitution reactions.

Experimental Workflow for PROTAC Synthesis

This diagram outlines a modular workflow for the synthesis of a PROTAC, where this compound serves as the linker to connect a target protein ligand and an E3 ligase ligand.

References

Bis-Tos-PEG7 in Cancer Research: A Technical Guide to Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology drug discovery is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. The design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a complex process where the linker plays a pivotal role. This technical guide focuses on the application of Bis-Tos-PEG7, a polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs for cancer research. While specific examples of PROTACs utilizing this compound are not yet prevalent in peer-reviewed literature, this guide will provide a comprehensive overview of its potential applications, a detailed, representative synthetic protocol, and illustrative data based on analogous PEG-containing PROTACs.

The Role of the PEG Linker in PROTACs

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and biological activity.[1][2] PEG linkers, such as those derived from this compound, are frequently employed in PROTAC design for several key advantages:

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can in turn affect cell permeability and oral absorption.[1][2]

-

Modulation of Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is necessary to correctly orient the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[1]

-

Synthetic Versatility: Bifunctional PEG linkers allow for the rapid and straightforward assembly of PROTAC libraries with varying linker lengths to systematically optimize degradation efficiency.[1]

This compound, with its terminal tosyl groups, is well-suited for the synthesis of PROTACs. The tosylate moieties are excellent leaving groups for nucleophilic substitution reactions, readily reacting with nucleophiles such as amines, hydroxyls, and thiols present on warheads and E3 ligase ligands.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][3] The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[1]

Representative Experimental Protocols

While a specific protocol for a PROTAC synthesized with this compound is not available, the following represents a detailed, chemically sound methodology for its use in synthesizing a hypothetical PROTAC targeting a kinase, for instance, in the PI3K/AKT/mTOR pathway. This protocol assumes the warhead (kinase inhibitor) and the E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon) possess a free amine group for reaction with the tosylated linker.

1. Synthesis of a Hypothetical PROTAC using this compound

This procedure outlines a two-step nucleophilic substitution reaction.

Materials:

-

Warhead with a primary amine (Warhead-NH2)

-

E3 Ligase Ligand with a primary amine (Ligand-NH2)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Sodium iodide (NaI) (optional, as a catalyst)

-

Reverse-phase preparatory HPLC system

-

Lyophilizer

-

Mass spectrometer and NMR for characterization

Procedure:

-

Step 1: Synthesis of the intermediate (Warhead-PEG7-Tos):

-

Dissolve Warhead-NH2 (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

If the reaction is sluggish, a catalytic amount of NaI can be added.

-

Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by reverse-phase preparatory HPLC to obtain the Warhead-PEG7-Tos intermediate.

-

Lyophilize the pure fractions to obtain a solid product.

-

Confirm the structure and purity by mass spectrometry and NMR.

-

-

Step 2: Synthesis of the final PROTAC (Warhead-PEG7-Ligand):

-

Dissolve the Warhead-PEG7-Tos intermediate (1.0 eq) and Ligand-NH2 (1.5 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at 80-100 °C under a nitrogen atmosphere for 24-48 hours, monitoring by LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the final PROTAC using reverse-phase preparatory HPLC.

-

Lyophilize the pure fractions to yield the final product as a solid.

-

Characterize the final PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

-

2. Evaluation of PROTAC-mediated Protein Degradation

The following is a general workflow for assessing the ability of a newly synthesized PROTAC to degrade its target protein in cancer cells.

Procedure:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer) to 70-80% confluency.

-

Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for the target protein (e.g., PI3K, mTOR).

-

Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the intensity of the protein bands using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

-

Quantitative Data for PEG-based PROTACs in Cancer Research

While specific data for a this compound-containing PROTAC is unavailable, the following table summarizes representative quantitative data for PROTACs with flexible PEG or alkyl linkers targeting components of the PI3K/AKT/mTOR pathway in breast cancer cell lines. This data illustrates the typical parameters measured to assess PROTAC efficacy.

| PROTAC | Target(s) | E3 Ligase | Cell Line | DC50 | Dmax | Anti-proliferative IC50 | Reference |

| GP262 | PI3K / mTOR | VHL | MDA-MB-231 | p110γ: 42.23 nMmTOR: 45.4 nMp110α: 227.4 nM | p110γ: 88.6%mTOR: 74.9%p110α: 71.3% | Not explicitly for GP262, but related compounds showed activity. | [4] |

Note: This data is for a PROTAC with a C8 alkyl linker, which is functionally similar to a flexible PEG linker in providing spatial separation.

Signaling Pathway: The PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, including breast cancer. It plays a central role in cell growth, proliferation, survival, and metabolism. Developing PROTACs to degrade key components of this pathway, such as PI3K and mTOR, is a promising therapeutic strategy.

Conclusion

This compound represents a valuable chemical tool for the synthesis of PROTACs in cancer research. Its PEG structure offers advantages in terms of solubility and biocompatibility, while the terminal tosyl groups provide a reliable handle for conjugation to warheads and E3 ligase ligands. Although specific published examples of its use are currently lacking, the principles of PROTAC design and the synthetic methodologies outlined in this guide provide a solid foundation for researchers and drug developers to incorporate this compound into their targeted protein degradation programs. The continued exploration of different linker compositions and lengths, including those offered by linkers like this compound, will be crucial in advancing the next generation of PROTAC-based cancer therapeutics.

References

Unveiling the Hydrophilic Core: A Technical Guide to the Bis-Tos-PEG7 Linker

For Researchers, Scientists, and Drug Development Professionals

The Bis-Tos-PEG7 linker, a bifunctional crosslinker featuring a seven-unit polyethylene glycol (PEG) chain flanked by two tosyl groups, is a critical tool in modern bioconjugation and drug development. Its defining characteristic is a precisely defined hydrophilic core, which imparts favorable physicochemical properties to the molecules it connects. This technical guide delves into the hydrophilic nature of the this compound linker, presenting key data, experimental methodologies for its characterization, and its application in contemporary therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs).

Core Hydrophilic Properties: A Quantitative Overview

The hydrophilicity of a linker is paramount in drug development, influencing the solubility, permeability, and overall pharmacokinetic profile of the resulting conjugate. The PEG7 core of the this compound linker is specifically designed to enhance aqueous solubility and biocompatibility.

| Property | Value | Method of Determination | Significance in Drug Development |

| Molecular Weight | ~634.75 g/mol | Mass Spectrometry | Influences the overall size and diffusion characteristics of the conjugate. |

| Chemical Formula | C₂₈H₄₂O₁₂S₂ | Elemental Analysis | Defines the atomic composition and structure. |

| CAS Number | 69502-27-8 | Chemical Registry | Unique identifier for the specific chemical substance. |

| Calculated LogP | ~2.51 | Computational Model | Predicts the partitioning between octanol and water; a lower value indicates higher hydrophilicity. |

| Topological Polar Surface Area (TPSA) | ~142.12 Ų | Computational Model | Correlates with hydrogen bonding potential and membrane permeability. |

The Role in PROTAC Development: A Mechanistic Workflow

The this compound linker is extensively utilized in the synthesis of PROTACs, heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The hydrophilic and flexible nature of the PEG7 chain is crucial for orienting the two ends of the PROTAC to facilitate the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).

Figure 1. A diagram illustrating the general mechanism of action for a PROTAC, where the this compound linker plays a crucial role in bridging the target protein and an E3 ubiquitin ligase.

Experimental Protocols for Hydrophilicity Characterization

Accurate determination of a linker's hydrophilic properties is essential for predictive modeling in drug design. Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method remains the gold standard for experimentally determining the LogP of a compound.

Objective: To quantify the differential solubility of the this compound linker in a biphasic system of n-octanol and water.

Materials:

-

This compound linker

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Separatory funnels

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Preparation of Saturated Solvents: Mix equal volumes of n-octanol and purified water in a large container. Shake vigorously for 24 hours and then allow the phases to separate. Collect each phase.

-

Sample Preparation: Accurately weigh a small amount of this compound linker and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water to create a stock solution of known concentration.

-

Partitioning: In a separatory funnel, add a known volume of the stock solution and an equal volume of the other saturated solvent.

-

Equilibration: Shake the funnel vigorously for 1-2 hours at a constant temperature to ensure thorough mixing and partitioning of the analyte.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Quantification: Carefully collect aliquots from both the aqueous and n-octanol phases. Determine the concentration of the this compound linker in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Figure 2. Experimental workflow for determining the octanol-water partition coefficient (LogP) of the this compound linker.

Surface Hydrophilicity Assessment by Sessile Drop Contact Angle Measurement

This technique provides a direct measure of the wettability of a surface coated with the linker, which is a proxy for its hydrophilicity.

Objective: To measure the static contact angle of a water droplet on a surface functionalized with the this compound linker. A lower contact angle indicates greater hydrophilicity.

Materials:

-

This compound linker

-

A suitable flat substrate (e.g., silicon wafer, glass slide)

-

A method for immobilizing the linker onto the substrate (e.g., via a self-assembled monolayer)

-

Contact angle goniometer with a high-resolution camera

-

Syringe with a fine-gauge needle

-

High-purity deionized water

Procedure:

-

Substrate Preparation: Thoroughly clean and dry the substrate to ensure a uniform surface.

-

Linker Immobilization: Functionalize the substrate surface with the this compound linker. This may involve pre-treatment of the surface to introduce reactive groups that can form a covalent bond with one of the tosyl groups of the linker.

-

Goniometer Setup: Place the functionalized substrate on the sample stage of the contact angle goniometer.

-

Droplet Deposition: Using the syringe, carefully dispense a small droplet (typically 1-5 µL) of deionized water onto the surface of the linker-coated substrate.

-

Image Capture and Analysis: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface. The software associated with the goniometer will then analyze the droplet shape and calculate the contact angle.

-

Multiple Measurements: Repeat the measurement at several different locations on the substrate to ensure reproducibility and obtain an average contact angle.

Figure 3. Workflow for measuring the surface hydrophilicity of the this compound linker using the sessile drop method.

Conclusion

The this compound linker is a well-defined, hydrophilic building block that offers significant advantages in the design of complex biomolecules and therapeutics. Its discrete PEG7 chain enhances aqueous solubility and provides the necessary flexibility for applications such as PROTAC-mediated protein degradation. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its hydrophilic properties, enabling researchers to make informed decisions in the design and optimization of next-generation drug candidates. The continued application of such precisely engineered linkers will undoubtedly propel advancements in targeted therapies and personalized medicine.

Bis-Tos-PEG7 in Nanotechnology and Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-PEG7, a bifunctional polyethylene glycol (PEG) derivative, is emerging as a critical tool in the advanced fields of nanotechnology and drug delivery. Characterized by a seven-unit PEG chain flanked by two tosyl groups, this linker molecule offers a unique combination of hydrophilicity, biocompatibility, and reactive functionality. The tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions, enabling the covalent conjugation of a wide array of molecules, including small molecule drugs, targeting ligands, and nanoparticles.

This technical guide provides a comprehensive overview of the core applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and its potential in nanoparticle-based drug delivery systems. Detailed experimental methodologies, quantitative data analysis, and visual representations of key processes are presented to facilitate its practical application in research and development.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application.

| Property | Value | Source |

| Chemical Name | Heptaethylene glycol di(p-toluenesulfonate) | [1] |

| Synonyms | This compound, Tos-PEG7-Tos | [1] |

| CAS Number | 69502-27-8 | [1][2] |

| Molecular Formula | C28H42O12S2 | [1][2] |

| Molecular Weight | 634.76 g/mol | [1][2] |

| Appearance | Liquid or low-melting solid | [3] |

| Solubility | Soluble in DMSO, DMF | [3] |

Core Applications in Drug Delivery

The unique structure of this compound makes it a versatile linker for various drug delivery strategies. The central PEG7 core enhances the solubility and pharmacokinetic profile of the conjugated molecule, while the terminal tosyl groups provide reactive handles for covalent attachment.[4]

Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound is in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[7][8] A PROTAC typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7]

The PEG7 linker in this context plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.[9][10] The hydrophilic nature of the PEG linker can also improve the overall solubility and cell permeability of the PROTAC molecule.[5]

Mechanism of Action of a PROTAC:

The following diagram illustrates the catalytic cycle of a PROTAC molecule.

Caption: General mechanism of PROTAC-mediated protein degradation.

Nanoparticle-Based Drug Delivery

This compound can be employed to functionalize the surface of nanoparticles, creating "stealth" drug delivery systems. The PEG7 chains form a hydrophilic layer on the nanoparticle surface, which can reduce non-specific protein adsorption and recognition by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing accumulation at the target site.[11][12] The terminal tosyl groups allow for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface for active targeting.[13]

Quantitative Impact of PEGylation on Nanoparticle Properties:

| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Rationale for Change |

| Hydrodynamic Size | Smaller | Larger | Addition of the PEG polymer chains increases the overall size.[11] |

| Zeta Potential | Varies (often negative) | Closer to neutral | The PEG layer shields the surface charge of the core nanoparticle.[11] |

| Protein Adsorption | High | Low | The hydrophilic and flexible PEG chains create a steric barrier that repels proteins.[11] |

| Circulation Half-life | Short | Long | Reduced opsonization and RES uptake leads to longer circulation times.[12] |

| Cellular Uptake (non-targeted) | High | Low | The "stealth" effect of the PEG layer reduces non-specific cellular interactions.[14] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of a PROTAC molecule and the functionalization of nanoparticles using a bifunctional tosylated PEG linker like this compound. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Solid-Phase Synthesis of a PROTAC Molecule

This protocol describes a general workflow for the solid-phase synthesis of a PROTAC, a technique that allows for the rapid and efficient assembly of these complex molecules.[15][16]

Experimental Workflow for Solid-Phase PROTAC Synthesis:

Caption: Workflow for solid-phase synthesis of a PROTAC molecule.

Materials:

-